2-[6-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Description
Structural Significance of 1H-Pyrazolo[3,4-b]pyridine Derivatives
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in drug discovery due to its dual hydrogen bond acceptor-donor system and planar aromatic geometry, which facilitate interactions with biological targets. Unlike its 2H-tautomer, the 1H-configuration places the pyrazole nitrogen at position 1, enabling N1-substitution while retaining conjugation across the fused ring system. This tautomeric preference is critical for maintaining electronic properties conducive to binding enzymes and receptors.
Table 1: Common Substitution Patterns and Associated Bioactivities in 1H-Pyrazolo[3,4-b]pyridines
In the target compound, the N1-acetic acid group introduces a carboxylic acid functionality, which can participate in salt bridge formation with basic residues in target proteins. The C3-methyl group sterically blocks metabolic oxidation at this position, as demonstrated in hypoxia-induced PAH models where similar derivatives reduced pulmonary artery medial thickness by 40% compared to controls. The C6-difluoromethyl substituent, a strategic replacement for bulkier groups, balances electronegativity and van der Waals interactions without excessive steric hindrance.
Role of Difluoromethyl Substituents in Bioactive Molecule Design
Difluoromethyl groups (-CF~2~H) have emerged as versatile bioisosteres for hydroxyl (-OH) or methyl groups (-CH~3~), offering unique advantages in drug design:
- Electronic Effects : The strong electron-withdrawing nature (σ~m~ = 0.34) of -CF~2~H alters aromatic ring electron density, modulating π-π stacking interactions.
- Metabolic Stability : Fluorine’s inductive effect reduces susceptibility to cytochrome P450 oxidation, extending half-life.
- Hydrogen Bonding : The acidic proton (pK~a~ ≈ 12-14) enables weak hydrogen bond donation, complementing target binding pockets.
Table 2: Comparative Properties of Fluorinated Substituents
| Substituent | LogP | Metabolic Stability | Hydrogen Bond Capacity |
|---|---|---|---|
| -CH~3~ | +0.61 | Low | None |
| -CF~3~ | +0.88 | High | Acceptor only |
| -CF~2~H | +0.72 | Moderate | Donor/acceptor |
| -OH | -0.67 | Low | Strong donor |
Data adapted from radiochemistry studies.
In 2-[6-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid, the -CF~2~H group at C6 provides a 1.5-fold increase in membrane permeability compared to non-fluorinated analogs while maintaining sufficient solubility (logP = 1.2). This balance is crucial for pulmonary arterial hypertension (PAH) therapeutics, where compounds must traverse vascular endothelium yet avoid excessive plasma protein binding. The difluoromethyl group’s hydrogen bond capacity also stabilizes interactions with the AMPK catalytic domain, as evidenced by kinase inhibition assays showing IC~50~ values <500 nM for related derivatives.
Synthetic accessibility further motivates -CF~2~H incorporation. Recent advances in desulfurative fluorination using 5,6-dimethoxy-1,3-benzodithiole (DMBDT) enable direct ^18^F-difluoromethylation under mild conditions. Though not yet applied to this specific compound, such methods could facilitate PET tracer development for studying its biodistribution.
Properties
IUPAC Name |
2-[6-(difluoromethyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3O2/c1-5-6-2-3-7(9(11)12)13-10(6)15(14-5)4-8(16)17/h2-3,9H,4H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDDHJCZWGVKDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=N2)C(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a pyrazolo[3,4-b]pyridine derivative. This can be achieved using difluoromethylating agents such as ClCF2H under specific reaction conditions . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[6-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound's biological activity is primarily attributed to its interaction with specific molecular targets. Research indicates that derivatives of pyrazolo[3,4-b]pyridine, including this compound, exhibit significant inhibitory effects on fibroblast growth factor receptors (FGFRs), which are crucial in regulating cell proliferation and differentiation. This inhibition suggests potential applications in cancer therapy and other proliferative disorders.
Anticancer Applications
Recent studies have demonstrated the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance:
- In vitro Studies : Compounds structurally related to 2-[6-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid have shown promising results against various human cancer cell lines, including MCF-7 (breast cancer) and K-562 (leukemia) .
- Mechanism of Action : These compounds can act as effective inhibitors of key protein kinases involved in tumor growth, making them valuable candidates for further development in cancer therapeutics .
Case Study 1: Antitumor Activity
A study evaluated the antitumor activity of a series of pyrazolo[3,4-b]pyridine derivatives, including this compound. The results indicated that these compounds inhibited cell proliferation in a dose-dependent manner across multiple cancer cell lines. The most effective compounds demonstrated IC50 values below 10 µM, highlighting their potential as anticancer agents .
Case Study 2: Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory properties of this compound. In vitro assays showed that it significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests that the compound could be beneficial in treating inflammatory diseases .
Applications Summary Table
| Application Type | Description | Key Findings |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | Effective against MCF-7 and K-562 cell lines with IC50 < 10 µM |
| Anti-inflammatory | Reduction of pro-inflammatory cytokines | Significant decrease observed in activated macrophages |
Mechanism of Action
The mechanism of action of 2-[6-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, which can influence its binding affinity to target proteins or enzymes . This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The pyrazolo[3,4-b]pyridine core is highly versatile, with modifications at positions 3, 4, 6, and the 1-acetic acid group significantly altering physicochemical and biological properties. Below is a comparison with key analogs:
Biological Activity
2-[6-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid (CAS No. 1855890-41-3) is a synthetic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in therapeutic applications. Its unique structure, characterized by a difluoromethyl group and a pyrazolo[3,4-b]pyridine core, suggests diverse interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₉F₂N₃O₂, with a molecular weight of 241.19 g/mol. The compound features a carboxylic acid functional group that enhances its solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉F₂N₃O₂ |
| Molecular Weight | 241.19 g/mol |
| CAS Number | 1855890-41-3 |
| Purity | ≥95% |
Biological Activity
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit a range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects. The specific activities of this compound have been investigated in various studies:
Anti-inflammatory Activity
Studies have shown that derivatives of pyrazolo[3,4-b]pyridines can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. For instance:
- Inhibition of COX Enzymes : Compounds similar to this compound have demonstrated IC₅₀ values ranging from 0.02 to 0.04 μM against COX-2, indicating potent anti-inflammatory properties .
Anticancer Activity
The structural features of this compound suggest potential anticancer properties:
- Cell Proliferation Inhibition : In vitro studies have indicated that pyrazolo[3,4-b]pyridine derivatives can inhibit the proliferation of cancer cells through various mechanisms including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial activity:
- Microbial Inhibition : Similar compounds have shown effectiveness against various bacterial strains, although specific data on this compound is limited .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.
- Cell Signaling Modulation : The difluoromethyl group may enhance binding affinity to targets involved in cell signaling pathways associated with inflammation and cancer progression.
Case Studies
Recent research has focused on synthesizing and evaluating various pyrazolo[3,4-b]pyridine derivatives for their pharmacological profiles:
- Study by Abdellatif et al. (2022) : This study synthesized several pyrazole derivatives and evaluated their COX inhibitory activity using an enzyme immunoassay. Compounds exhibited significant anti-inflammatory effects with selectivity towards COX-2 .
- Sivaramakarthikeyan et al. (2022) : Investigated the anti-inflammatory efficacy of pyrazole derivatives in vivo using carrageenan-induced edema models. Results indicated that certain derivatives had superior efficacy compared to traditional NSAIDs like celecoxib .
Q & A
Basic Research Questions
Q. How can the synthesis of 2-[6-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid be optimized to improve yield?
- Methodological Answer : Optimize reaction conditions by adjusting temperature, solvent choice (e.g., acetonitrile or dichloromethane for intermediate steps), and catalyst loading. For example, demonstrates that refluxing in DMSO at 80°C with Pd(OAc)₂ improved coupling efficiency for analogous pyrazolo-pyridine derivatives. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol can enhance purity and yield .
Q. What characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze and NMR spectra to confirm substitution patterns. For example, reports characteristic shifts for pyrazolo-pyridine protons at δ 8.69 (d, J = 8.4 Hz) and methyl groups at δ 2.56 (s) .
- Mass Spectrometry : Use ESI-MS to verify molecular weight (e.g., observed [M+1] = 311.1 for a related compound in ).
- HPLC : Assess purity (>95% by reverse-phase C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. How should hygroscopic intermediates be handled during synthesis?
- Methodological Answer : Store intermediates under inert gas (argon/nitrogen) in sealed containers with desiccants. Use anhydrous solvents (e.g., THF or DMF) and conduct reactions in flame-dried glassware. emphasizes moisture-sensitive handling (P233: "Keep container tightly closed") .
Advanced Research Questions
Q. How can discrepancies in NMR data for this compound be resolved when synthesized under varying conditions?
- Methodological Answer :
- Solvent Effects : Compare spectra acquired in DMSO-d₆ vs. CDCl₃, as polar solvents may shift proton signals.
- Dynamic Processes : Investigate tautomerism using variable-temperature NMR (e.g., pyrazole ring proton exchange).
- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish between main product and side products. highlights the importance of rigorous solvent removal to avoid residual DMSO peaks .
Q. What strategies are recommended for analyzing trace impurities (<0.5%) in this compound?
- Methodological Answer :
- LC-HRMS : Employ high-resolution mass spectrometry with a C18 column (2.1 × 50 mm, 1.7 µm) to identify impurities via exact mass.
- NMR Spiking : Add authentic samples of suspected byproducts (e.g., unreacted starting materials) to isolate impurity signals. provides protocols for residual solvent analysis using ammonium acetate buffer (pH 6.5) .
Q. How can the crystal structure of this compound be determined using X-ray diffraction?
- Methodological Answer :
- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement : Apply SHELXL ( ) for structure solution, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms can be placed geometrically.
- Validation : Check CIF files with PLATON to detect twinning or disorder .
Q. How can low reproducibility in synthesis across laboratories be addressed?
- Methodological Answer :
- Standardized Protocols : Document reaction parameters (e.g., degassing steps, stirring speed) and reagent sources.
- Quality Control : Pre-purify starting materials via recrystallization (e.g., 3-methylpyrazole derivatives in ).
- Inter-lab Validation : Share representative NMR and HPLC traces for cross-comparison .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
